1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-[(4-nitrophenoxy)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-17(19)10-5-7-11(8-6-10)20-9-16-13-4-2-1-3-12(13)14-15-16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLVJGAQNCWOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2COC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 4-nitrophenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, where the nitrophenoxymethyl group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, organic solvents like dichloromethane.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products
Reduction: 1-(4-Aminophenoxymethyl)-1H-1,2,3-benzotriazole.
Substitution: Various substituted benzotriazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials and catalysts.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Industry: Used in the development of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), it undergoes a two-electron reduction by NQO1, leading to the formation of a hydroquinone intermediate. This intermediate can generate reactive oxygen species (ROS) and induce cytotoxicity in cancer cells . The compound’s ability to inhibit NQO1 makes it a potential candidate for targeted cancer therapy .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The nitro group in 4-nitrophenoxymethyl derivatives enhances electrophilicity, similar to nitroimidazole-containing analogs, which exhibit biological activity .
- Ether Linkages : Compounds with ether substituents (e.g., tetrahydrofuran) show stability under thermal and acidic conditions, as demonstrated in Wittig rearrangements .
- Isomerism : Substituent position (N1 vs. N2) affects reactivity and stability. For example, heating 2-(tetrahydrofuran-2-yl)-2H-benzotriazole induces isomerization to the N1-substituted form .
Alkylation and Nucleophilic Substitution
- Target Compound: Likely synthesized via alkylation of benzotriazole with 4-nitrophenoxymethyl chloride, though explicit protocols are unavailable.
- Analogues :
Multi-Component Reactions
- 4-Methoxybenzyl Derivatives: Generated from 4-nitroacetophenone, 4-methoxybenzylamine, and 4-nitrophenyl azide in toluene (yield: 79%) .
Physicochemical Properties
Melting Points and Stability
Spectroscopic Data :
- Nitroimidazole Derivatives: ¹H NMR: δ 8.10 (aromatic H), 7.80 (imidazole CH), 4.81 (CH₂-N-triazole) . IR: Peaks at 1539 cm⁻¹ (NO₂ asymmetric stretch) .
- Tetrahydrofuran Derivatives :
- ¹³C NMR : δ 105.2 (C-O ether), 62.4 (CH₂-O) .
Biological Activity
1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole is a derivative of benzotriazole known for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole is . The presence of the nitrophenyl group is crucial for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
- Case Study : A study evaluated various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Anti-inflammatory Activity
The anti-inflammatory effects of benzotriazole derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
- Research Findings : In vitro assays demonstrated that 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .
Anticancer Activity
Benzotriazoles have been investigated for their anticancer properties due to their ability to interfere with cell cycle progression and induce apoptosis.
- Case Study : A recent study assessed the cytotoxic effects of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types, indicating significant antitumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 30 |
The biological activities of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid bilayers, increasing permeability and leading to cell lysis.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and replication.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to its antimicrobial and anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
